2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-15-8-6-14(7-9-15)18-16(19)11-22(20)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKZNBFIQYEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-methoxyaniline.
Formation of Intermediate: 4-chlorobenzyl chloride reacts with sodium sulfinate to form 4-chlorobenzyl sulfinic acid.
Coupling Reaction: The intermediate 4-chlorobenzyl sulfinic acid is then coupled with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.
Reduction: 2-[(4-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the compound may interact with receptors or enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Compared to thiazole derivatives (e.g., 3.1.3 ), the absence of heterocyclic rings in the target compound may reduce steric hindrance, improving membrane permeability.
- The 4-methoxyphenyl group is a common feature in hypoglycemic agents (e.g., 3a ), suggesting possible metabolic activity.
Pharmacological Activity Comparisons
Anticancer Activity
- Target Compound: No direct data, but structurally related N-(4-methoxyphenyl)acetamide derivatives (e.g., compound 40 in ) exhibit IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines .
- Thiazolidinone Derivatives: Compound 3.1.3 () showed potent antitumor activity, likely due to thioxothiazolidinone and benzothiazole moieties enhancing DNA intercalation .
- Quinazoline Sulfonamides : Compounds 38–40 () demonstrated IC₅₀ values of 2–5 µM, attributed to sulfonyl groups improving target binding .
Antimicrobial Activity
- Benzofuran–Oxadiazole Analogs : Compounds 2a and 2b () showed MIC values of 8–16 µg/mL against S. aureus and E. coli, with the 4-methoxyphenyl group enhancing membrane penetration .
- Thiadiazole Derivatives : Compounds 5j () exhibited moderate antifungal activity (MIC = 32–64 µg/mL), likely due to thioether linkages .
Metabolic Activity
- Hypoglycemic Agents: Compound 3a () reduced blood sugar by 25.1% in vivo, outperforming analogs with nitro or phenoxy substituents, highlighting the importance of aryl group positioning .
Biological Activity
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a sulfoxide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfinyl group attached to a benzyl moiety and an acetamide structure, which contributes to its biological properties. The presence of the chlorobenzyl and methoxyphenyl groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with thiol groups in proteins. This interaction can modulate enzyme activity and influence various signaling pathways within cells. The sulfinyl group may also participate in redox reactions, further impacting protein function and cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties
Studies have highlighted the anticancer potential of sulfoxides, including this compound. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays demonstrated that at certain concentrations, the compound effectively reduced the viability of various cancer cell lines .
Case Studies
- Anticancer Screening : A study screened multiple derivatives of sulfoxides, including this compound, against breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at low micromolar concentrations, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Overview
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 5-20 | Inhibition of growth |
| Anticancer | Breast cancer cell lines | 10-30 | Induction of apoptosis |
| Enzyme inhibition | Thiol-containing enzymes | 15-25 | Modulation of enzyme activity |
Q & A
Q. How are selective derivatives designed to minimize off-target effects?
- Answer: Replace the 4-methoxyphenyl group with bulky substituents (e.g., 3,4-dimethoxy) to block off-target binding. Selectivity profiling (KinomeScan) identifies kinase off-targets. Cryo-EM structures guide modifications to enhance interactions with active-site residues (e.g., Lys532 in VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
